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Compound of Interest

Compound Name:
2-(1-Trityl-1H-imidazol-4-yl)-

ethylamine

CAS No.: 195053-92-0

Cat. No.: B071128

Get Quote

2-(1-Trityl-1H-imidazol-4-yl)-ethylamine is a synthetic organic compound of significant

interest to medicinal chemists and pharmacologists. At its core, it is a derivative of histamine,

the endogenous agonist for all histamine receptors. Its defining feature is the bulky trityl

(triphenylmethyl) group attached to the imidazole ring. This modification is not for

pharmacological effect but serves a critical strategic purpose: it acts as a protecting group.

In drug development, particularly in the synthesis of ligands for histamine receptors, it is often

necessary to chemically modify the ethylamine side chain of a histamine-like scaffold. The trityl

group effectively "shields" the imidazole nitrogen, preventing it from participating in unwanted

side reactions and directing chemical modifications to other parts of the molecule. Once the

desired modifications are complete, the trityl group can be removed, yielding the final active

compound. Therefore, 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine is not typically an end-product

but rather a crucial intermediate—a versatile and foundational scaffold for constructing more

complex and specific histamine receptor modulators. This guide provides a comprehensive

overview of its properties, synthesis, and strategic application in the field of drug discovery.
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Physicochemical and Handling Properties
Proper identification and handling are paramount for experimental success and safety. The key

properties of this compound are summarized below.

Property Value Reference

IUPAC Name
2-(1-trityl-1H-imidazol-4-

yl)ethylamine
[1]

CAS Number 195053-92-0 [2][3][4]

Molecular Formula C₂₄H₂₃N₃ [2][4]

Molecular Weight 353.47 g/mol [2]

Appearance Beige to white solid [1][3]

Purity ≥97% (typical) [1]

Storage Conditions
Store at 2-8°C in a dark place

under an inert atmosphere
[1]

Safety

GHS05 (Corrosion); Causes

severe skin burns and eye

damage

[1]

Synthesis and Characterization: A Strategic
Approach
The synthesis of 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine is a well-documented procedure

that highlights the principles of nitrogen protection in organic synthesis. The primary goal is to

selectively introduce the trityl group onto the imidazole ring of histamine.

Rationale of the Synthetic Pathway
The synthesis begins with histamine dihydrochloride. Histamine has two key nitrogen atoms

that could potentially react: the primary amine on the ethyl side chain and the nitrogens within

the imidazole ring. The trityl group is sterically bulky, which favors its attachment to the less

hindered nitrogen of the imidazole ring. The reaction is performed under basic conditions (using
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triethylamine) to deprotonate the histamine dihydrochloride, making the nitrogen atoms

nucleophilic and ready to react with trityl chloride. This protection strategy is essential for

subsequent reactions where the primary amine of the ethylamine side chain is the intended

target for modification.
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Caption: Synthetic pathway for 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine.

Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures[3].

Deprotonation of Histamine:

To a solution of histamine dihydrochloride (0.111 mol) in anhydrous methanol (400 mL),

add triethylamine (0.345 mol) at room temperature.

Stir the mixture for 10 minutes. This step neutralizes the hydrochloride salt to generate the

free base of histamine in situ.

N-Tritylation:

To the solution from step 1, add trityl chloride (0.111 mol) portion-wise over 30 minutes.

Stir the reaction mixture at room temperature for an additional 2 hours.

Workup and Isolation:

Concentrate the reaction mixture under reduced pressure to remove the methanol.

Partition the resulting residue between chloroform (1200 mL) and water (800 mL).

Separate the organic layer and extract the aqueous layer with chloroform (3 x 400 mL).

Combine all organic layers, dry over anhydrous magnesium sulfate, and filter.

Evaporate the solvent to yield a beige solid.

Purification:

Grind the crude solid with hexane (1000 mL) to remove impurities.

Filter the solid to afford the pure title compound, 2-(1-trityl-1H-imidazol-4-yl)ethylamine.

The reported yield is approximately 82-90%[3].
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Structural Characterization
Confirmation of the product's identity is typically achieved through Nuclear Magnetic

Resonance (NMR) spectroscopy. The proton NMR (¹H NMR) spectrum provides definitive

evidence of the trityl group's presence and its attachment to the imidazole ring.

¹H NMR Data (300 MHz, CDCl₃): δ 7.39 (d, J = 1.3 Hz, 1H), 7.38-7.32 (m, 9H), 7.20-7.12 (m,

6H), 6.61 (s, 1H), 3.00 (t, J = 6.6 Hz, 2H), 2.70 (t, J = 6.5 Hz, 2H), 1.93 (bs, 2H)[3].

Interpretation: The multiplets between δ 7.12 and 7.38 ppm correspond to the 15 protons

of the three phenyl rings of the trityl group. The singlets at δ 7.39 and 6.61 ppm are

characteristic of the imidazole ring protons. The triplets at δ 3.00 and 2.70 ppm represent

the two methylene groups (-CH₂-) of the ethylamine side chain.

Core Application in Medicinal Chemistry
The primary value of 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine lies in its role as a strategic

intermediate for synthesizing histamine receptor ligands, particularly antagonists for the

histamine H3 receptor[2][5][6][7].

Role as a Protected Precursor
The histamine H3 receptor is a G-protein coupled receptor primarily expressed in the central

nervous system, where it acts as an autoreceptor to modulate the synthesis and release of

histamine and other neurotransmitters. H3 receptor antagonists are being investigated for their

potential in treating cognitive disorders and sleep-wake imbalances[6].

Many potent H3 antagonists retain the core imidazole-ethylamine structure of histamine but

incorporate modifications to the side chain to switch the compound's activity from agonism to

antagonism and to improve properties like blood-brain barrier penetration. The trityl-protected

intermediate allows chemists to perform reactions on the primary amine (e.g., acylation,

alkylation) without interference from the imidazole ring.

Logical Workflow in Drug Discovery
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Caption: Role of the intermediate in the drug discovery pipeline.

This compound should not be confused with precursors for ligands of the histamine H4

receptor, such as JNJ 7777120. While both H3 and H4 receptors are targets for inflammatory

and neurological conditions, their ligands possess distinct structural requirements. JNJ

7777120 is a non-imidazole antagonist and its synthesis does not typically involve this specific

trityl-protected intermediate[8][9].

Conclusion
2-(1-Trityl-1H-imidazol-4-yl)-ethylamine is a quintessential example of a strategic synthetic

intermediate in modern medicinal chemistry. Its utility is not derived from its own biological

activity but from the chemical "handle" it provides. By employing the trityl group for robust

protection of the imidazole moiety, this compound grants chemists the freedom to elaborate the

histamine scaffold, enabling the systematic development of potent and selective ligands for

challenging drug targets like the histamine H3 receptor. Its well-defined synthesis and clear role

as a foundational building block ensure its continued relevance in the exploration of new

therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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